2-(2-苯氧乙酰氨基)噻唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

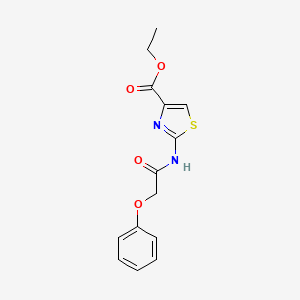

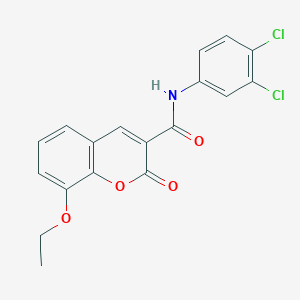

Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

科学研究应用

抗氧化性能

噻唑类化合物,包括我们的化合物,一直因其抗氧化潜力而受到研究。抗氧化剂在中和有害自由基、保护细胞免受氧化损伤和预防各种疾病方面发挥着至关重要的作用。 研究人员探索了噻唑衍生物的抗氧化活性,旨在开发具有更少副作用的新型化合物 .

镇痛和抗炎作用

噻唑衍生物已显示出作为镇痛和抗炎剂的希望。这些化合物可能通过调节体内的特定途径来帮助缓解疼痛和减少炎症。 需要进一步研究来探索其确切机制并优化其疗效 .

抗菌和抗真菌活性

噻唑表现出抗菌和抗真菌特性。研究人员合成了噻唑类化合物并评估了其对细菌和真菌的有效性。 这些衍生物可能作为对抗感染的新型药物 .

抗病毒潜力

一些噻唑衍生物,包括与我们的化合物结构相关的那些,已显示出抗病毒活性。这些化合物可能会抑制病毒复制或进入宿主细胞。 研究其对特定病毒的有效性是一个正在进行的研究领域 .

利尿作用

噻唑类化合物因其利尿特性而受到研究。这些化合物可能会增强尿液产生并促进体内的液体平衡。 研究人员探索了它们在管理与液体潴留相关的疾病中的潜在用途 .

神经保护特性

噻唑类化合物由于其独特的结构,引起了人们对它们作为潜在神经保护剂的兴趣。 它们可能有助于保护神经细胞免受损伤,使其与神经退行性疾病和脑部相关疾病相关 .

除了这六种应用外,噻唑还与其他领域有关,例如药物开发、杀生物剂、杀菌剂、染料和化学反应加速剂。 请记住,正在进行的研究不断揭示噻唑衍生物(包括我们的化合物)及其潜在应用的新方面 .

作用机制

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have shown promising inhibitory potential against both P. falciparum falcipain 2 and falcipain 3 enzymes .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with various biological activities, suggesting a range of potential molecular and cellular effects .

生化分析

Biochemical Properties

For instance, some synthesized compounds were found to have strong binding affinity with the enzyme UDP-N-acetylmuramate/L-alanine ligase .

Cellular Effects

Some 2-aminothiazoles have shown significant antibacterial and antifungal potential . They have been found to exhibit inhibitory potential against various bacterial strains and fungi .

Molecular Mechanism

Some 2-aminothiazoles have been found to act as antagonists against target enzymes like UDP-N-acetylmuramate/L-alanine ligase .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with phen

属性

IUPAC Name |

ethyl 2-[(2-phenoxyacetyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-2-19-13(18)11-9-21-14(15-11)16-12(17)8-20-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBYHISZJXVBKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-Chloro-5-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2479101.png)

![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B2479103.png)

![Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2479105.png)

![N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2479108.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2479111.png)

![(2Z)-N-[(2-chlorophenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B2479119.png)

![5-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2479123.png)